molecular formula C9H10Cl2O3S B2527563 2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride CAS No. 1267337-52-9

2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride

Cat. No.: B2527563
CAS No.: 1267337-52-9
M. Wt: 269.14
InChI Key: FYXZIOZXBBBFTB-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride is an organic compound with the molecular formula C9H10ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to an aromatic ring substituted with a chlorine atom and a methoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride typically involves the reaction of 3-chloro-4-methoxyphenyl ethane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Chloro-4-methoxyphenyl ethane+Chlorosulfonic acid2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride\text{3-Chloro-4-methoxyphenyl ethane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3-Chloro-4-methoxyphenyl ethane+Chlorosulfonic acid→2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for potential pharmaceutical applications, including the development of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.

    2-Chloroethanesulfonyl chloride: Similar structure but lacks the aromatic ring and methoxy group.

    Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of the 3-chloro-4-methoxyphenyl group.

Uniqueness

2-(3-Chloro-4-methoxyphenyl)ethanesulfonyl chloride is unique due to the presence of both the chlorine and methoxy substituents on the aromatic ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and research applications.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O3S/c1-14-9-3-2-7(6-8(9)10)4-5-15(11,12)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXZIOZXBBBFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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